2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a carboxylic acid group and a methoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry It’s worth noting that imidazo[1,2-a]pyridines have been found to interact with various targets depending on their functionalization .
Mode of Action
Imidazo[1,2-a]pyridines have been found to exhibit significant activity through various mechanisms, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to be involved in a variety of biochemical pathways depending on their functionalization .
Result of Action
Imidazo[1,2-a]pyridines have been found to exhibit a broad spectrum of pharmacological and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group results in an alcohol .
Scientific Research Applications
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methoxyphenyl and carboxylic acid groups.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the methoxy group.
2-(4-Hydroxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of both the methoxyphenyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential pharmacological activities compared to similar compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-12-5-2-10(3-6-12)13-9-17-8-11(15(18)19)4-7-14(17)16-13/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXZLAQYXIHXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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